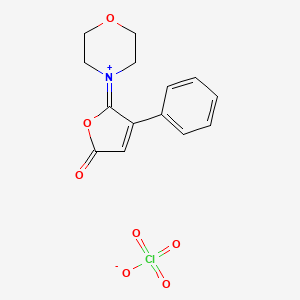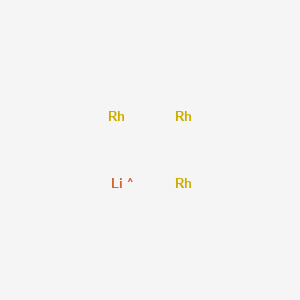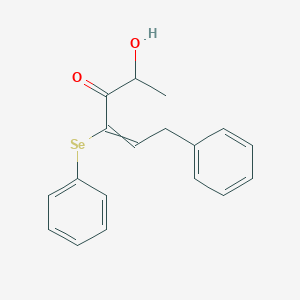
19-Chloro-2-methylnonadeca-6,9,12-triyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19-Chloro-2-methylnonadeca-6,9,12-triyne is a chemical compound characterized by its unique structure, which includes a chlorine atom, a methyl group, and three triple bonds (triyne)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 19-Chloro-2-methylnonadeca-6,9,12-triyne typically involves alkyne metathesis, a reaction that forms new carbon-carbon triple bonds. Molybdenum-catalyzed alkyne metathesis is a common method used to synthesize conjugated triynes, including this compound . The reaction conditions often require the use of sterically-hindered diynes to ensure site-selective metathesis and prevent the formation of unwanted byproducts .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
19-Chloro-2-methylnonadeca-6,9,12-triyne can undergo various chemical reactions, including:
Oxidation: The triple bonds in the compound can be oxidized to form diketones or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing triple bonds.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, such as azides or nitriles.
Scientific Research Applications
19-Chloro-2-methylnonadeca-6,9,12-triyne has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antibacterial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 19-Chloro-2-methylnonadeca-6,9,12-triyne involves its interaction with molecular targets and pathways. The compound’s triple bonds and chlorine atom can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially disrupting their normal functions and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
19-Chloro-8-methylnonadeca-6,9,12-triyne: Another triyne compound with a similar structure but different methyl group positioning.
2-Chloro-2-methylpropane: A simpler compound with a chlorine atom and a methyl group but lacking the triyne structure.
Uniqueness
19-Chloro-2-methylnonadeca-6,9,12-triyne is unique due to its combination of a chlorine atom, a methyl group, and three triple bonds. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
61626-17-3 |
|---|---|
Molecular Formula |
C20H29Cl |
Molecular Weight |
304.9 g/mol |
IUPAC Name |
19-chloro-2-methylnonadeca-6,9,12-triyne |
InChI |
InChI=1S/C20H29Cl/c1-20(2)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21/h20H,3,8-9,11,13-19H2,1-2H3 |
InChI Key |
DCQAXXHLWJZOKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC#CCC#CCC#CCCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}acetamide](/img/structure/B14565829.png)


![(E)-1-[3,8-Dimethyl-5-(propan-2-yl)azulen-1-yl]-2-(4-ethoxyphenyl)diazene](/img/structure/B14565845.png)


![N,N'-(Ethane-1,2-diyl)bis[N-methyl-4-(phenylsulfanyl)butanamide]](/img/structure/B14565856.png)


![6-Amino-N-[4-(hydrazinylidenemethyl)phenyl]hexanamide](/img/structure/B14565874.png)

